molecular formula C7H6BrNO3 B13860476 3-Bromo-5-methoxypyridine-2-carboxylic acid

3-Bromo-5-methoxypyridine-2-carboxylic acid

Cat. No.: B13860476
M. Wt: 232.03 g/mol
InChI Key: ISRXDBZXZKVODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 5th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridine-2-carboxylic acid typically involves the bromination of 5-methoxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-Bromo-5-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine-3-carboxylic acid
  • 3-Methoxypyridine-2-carboxylic acid
  • 3-Bromo-5-methoxypyridine

Comparison: 3-Bromo-5-methoxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

3-bromo-5-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)

InChI Key

ISRXDBZXZKVODL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.